5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
CAS No.: 1573547-55-3
Cat. No.: VC2588683
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1573547-55-3 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 5-amino-2-(3-methylbutanoyl)-1,2-oxazol-3-one |
| Standard InChI | InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3 |
| Standard InChI Key | DFQSFUMPZLKGLD-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)N1C(=O)C=C(O1)N |
| Canonical SMILES | CC(C)CC(=O)N1C(=O)C=C(O1)N |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one |
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| Chemical Structure | Isoxazole ring with an amino group at position 5 and a 3-methylbutanoyl side chain attached at position 2. |
The compound belongs to the isoxazolone class, which is known for its diverse biological activities and synthetic versatility.
Structural Features
The molecular structure of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one includes:
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An isoxazole ring: A five-membered aromatic ring containing one nitrogen and one oxygen atom.
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A ketone group: Positioned at the third carbon of the isoxazole ring.
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A 3-methylbutanoyl substituent: Attached to the second carbon of the ring via a carbonyl group.
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An amino group: Located at the fifth position of the ring.
These features make it a potentially reactive compound for further chemical modifications.
Synthesis
The synthesis of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one can be achieved through a multi-step process involving:
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Formation of the isoxazole ring:
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Typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.
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The reaction proceeds under mild conditions using catalytic bases or acids.
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Introduction of the 3-methylbutanoyl group:
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Acylation at position 2 of the isoxazole ring using a suitable acid chloride or anhydride (e.g., 3-methylbutanoyl chloride).
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Amination at position 5:
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This step involves selective substitution or direct functionalization to introduce an amino group.
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Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may enhance yield and reduce reaction times.
Biological Activity
Isoxazoles and their derivatives are widely studied for their pharmacological properties, including:
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Antimicrobial activity: Isoxazoles exhibit broad-spectrum antibacterial and antifungal effects.
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Anti-inflammatory potential: The compound's structure suggests possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer properties: Isoxazolone derivatives have shown cytotoxic effects on various cancer cell lines.
Synthetic Utility
The functional groups in this compound make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.
Analytical Characterization
To confirm its identity and purity, 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one can be analyzed using:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies proton environments, including signals from methyl groups and amines.
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-NMR: Confirms carbon skeleton, especially carbonyl carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , corresponding to its molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for:
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Amino group ( cm).
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Carbonyl group ( cm).
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Isoxazole ring vibrations (– cm).
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High-Performance Liquid Chromatography (HPLC):
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Ensures purity and quantifies yield in synthetic processes.
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Comparative Analysis with Related Compounds
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